Cas no 1613049-64-1 (methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate
- (E)-methyl3-(thiazol-4-yl)acrylate(WXC09181)
- (E)-methyl3-(thiazol-4-yl)acrylate
- 2-Propenoic acid, 3-(4-thiazolyl)-, methyl ester, (2E)-
- 1613049-64-1
- (E)-Methyl 3-(thiazol-4-yl)acrylate
- SCHEMBL15758493
- Methyl (E)-3-(thiazol-4-yl)acrylate
- EN300-1455892
- GCYYUBCPXSCDAR-NSCUHMNNSA-N
-
- インチ: 1S/C7H7NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+
- InChIKey: GCYYUBCPXSCDAR-NSCUHMNNSA-N
- ほほえんだ: C(OC)(=O)/C=C/C1=CSC=N1
計算された属性
- せいみつぶんしりょう: 169.01974964g/mol
- どういたいしつりょう: 169.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.271±0.06 g/cm3(Predicted)
- ふってん: 286.5±15.0 °C(Predicted)
- 酸性度係数(pKa): 1.33±0.10(Predicted)
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455892-5.0g |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1455892-50mg |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 50mg |
$719.0 | 2023-09-29 | ||
Enamine | EN300-1455892-250mg |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 250mg |
$789.0 | 2023-09-29 | ||
Enamine | EN300-1455892-0.25g |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1455892-1.0g |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 1g |
$857.0 | 2023-06-06 | ||
Enamine | EN300-1455892-500mg |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 500mg |
$823.0 | 2023-09-29 | ||
Enamine | EN300-1455892-2500mg |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 2500mg |
$1680.0 | 2023-09-29 | ||
Enamine | EN300-1455892-5000mg |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 5000mg |
$2485.0 | 2023-09-29 | ||
Enamine | EN300-1455892-2.5g |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1455892-0.05g |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |
1613049-64-1 | 0.05g |
$719.0 | 2023-06-06 |
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoateに関する追加情報
Methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate (CAS No. 1613049-64-1): A Comprehensive Overview
Methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate (CAS No. 1613049-64-1) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as methyl 2-(thiazol-4-yl)acrylate, belongs to the class of thiazole derivatives and has been extensively studied for its applications in drug discovery and development.
The chemical structure of methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate consists of a thiazole ring attached to an acrylate moiety via a double bond. The presence of the thiazole ring imparts significant biological activity, while the acrylate group provides a reactive site for further chemical modifications. This combination makes methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate an attractive candidate for various synthetic and medicinal applications.
Recent research has highlighted the potential of methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate in the development of novel therapeutic agents. Studies have shown that thiazole derivatives, including methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate, exhibit a wide range of biological activities, such as antimicrobial, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate and its derivatives possess potent antifungal activity against various pathogenic fungi, making them promising candidates for the treatment of fungal infections.
In addition to its antimicrobial properties, methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate has shown potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action is believed to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.
The synthetic accessibility of methyl (2E)-3-(1,3-thiazol-4-y l)prop - 2 - enoate further enhances its utility in drug discovery. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One notable method involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone followed by esterification with methanol. This approach allows for the facile synthesis of methyl (2E)-3-(1,3-thiazol - 4 - yl ) prop - 2 - enoate and its analogs, facilitating structure–activity relationship (SAR) studies.
Beyond its direct applications in medicine, methyl (2E)-3-(1 , 3 - th iaz ol - 4 - yl ) prop - 2 - enoate serves as a valuable building block in organic synthesis. Its reactivity and functional group diversity make it suitable for use in the preparation of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the synthesis of heterocyclic compounds with potential therapeutic applications.
The environmental impact of methyl (2E)-3-(1 , 3 - th iaz ol - 4 - yl ) prop - 2 - enoate is another important consideration. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. Techniques such as microwave-assisted synthesis and catalytic methods have been explored to achieve this goal. These approaches not only improve the efficiency of the synthesis but also minimize waste generation and energy consumption.
In conclusion, methyl (2E)-3-(1 , 3 - th iaz ol - 4 - yl ) prop - 2 - enoate (CAS No. 1613049 - 64 - 1) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, methyl (2E)-3-(1 , 3 - th iaz ol - 4 - yl ) prop - 2 - enoate is poised to play a crucial role in advancing our understanding of thiazole derivatives and their therapeutic potential.
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